4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide
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Overview
Description
4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with N-methylamine under basic conditions to form N-methyl-4-methoxybenzenesulfonamide.
Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 3-methylbutylamine in the presence of a base to form N-(3-methylbutyl)benzamide.
Coupling reaction: The final step involves coupling the N-methyl-4-methoxybenzenesulfonamide with N-(3-methylbutyl)benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-(N-methyl-4-hydroxybenzenesulfonamido)-N-(3-methylbutyl)benzamide.
Reduction: Formation of 4-(N-methylbenzenesulfonamido)-N-(3-methylbutyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide is primarily related to its sulfonamide group. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-methylbenzenesulfonamido)-N-(3-methylbutyl)benzamide
- 4-(N-methyl-4-hydroxybenzenesulfonamido)-N-(3-methylbutyl)benzamide
- 4-(N-methyl-4-chlorobenzenesulfonamido)-N-(3-methylbutyl)benzamide
Uniqueness
4-(N-methyl-4-methoxybenzenesulfonamido)-N-(3-methylbutyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)13-14-21-20(23)16-5-7-17(8-6-16)22(3)27(24,25)19-11-9-18(26-4)10-12-19/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYXGPZFTUPPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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